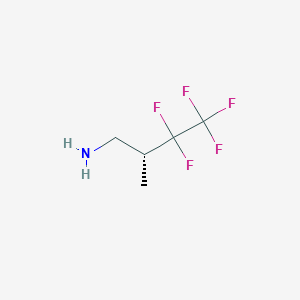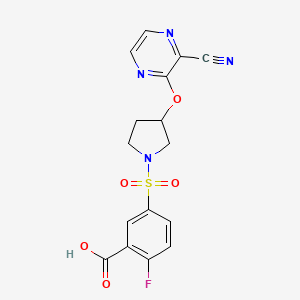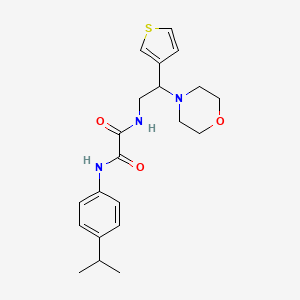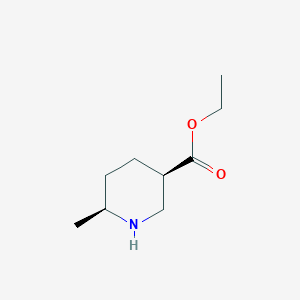
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine is a fluorinated organic compound with the molecular formula C5H8F5N This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 2-methylbutan-1-amine using a fluorinating agent such as sulfur tetrafluoride (SF4) or a fluorine gas (F2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, is becoming increasingly important in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form amines with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation can produce nitroso or nitro compounds.
Applications De Recherche Scientifique
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Fluorinated amines are investigated for their potential as pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: A carboxylic acid derivative with similar fluorination.
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-thiol: A thiol derivative with similar fluorination.
Uniqueness
The uniqueness of (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine lies in its combination of fluorine atoms and an amine group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high reactivity and stability, such as in the development of pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
(2R)-3,3,4,4,4-pentafluoro-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F5N/c1-3(2-11)4(6,7)5(8,9)10/h3H,2,11H2,1H3/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYCUJPQURTBT-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2619440.png)
![(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2619442.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide](/img/structure/B2619444.png)


![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B2619451.png)
